Home > Products > Screening Compounds P120910 > R(-)-2,10,11-Trihydroxyaporphine hybrobromide
R(-)-2,10,11-Trihydroxyaporphine hybrobromide - 77630-01-4

R(-)-2,10,11-Trihydroxyaporphine hybrobromide

Catalog Number: EVT-413802
CAS Number: 77630-01-4
Molecular Formula: C17H18BrNO3
Molecular Weight: 364.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

R(-)-2,10,11-Trihydroxyaporphine hydrobromide is a chemical compound classified as an aporphine alkaloid. This compound has garnered interest due to its potential pharmacological properties, particularly in the context of neurological and biochemical research. Aporphines are a class of compounds that exhibit a variety of biological activities, including effects on dopaminergic systems, which are crucial in the treatment of neurological disorders.

Source

The compound is derived from natural sources and has been synthesized in laboratory settings for research purposes. The synthesis methods often involve complex organic chemistry techniques to ensure the correct stereochemistry and functional groups are present.

Classification

R(-)-2,10,11-Trihydroxyaporphine hydrobromide is classified under the following categories:

  • Chemical Class: Aporphine alkaloids
  • Molecular Formula: C17H19BrN2O3
  • CAS Number: 11957531
Synthesis Analysis

Methods and Technical Details

The synthesis of R(-)-2,10,11-Trihydroxyaporphine hydrobromide typically involves several key steps:

  1. Preparation of Benzofuran Derivatives: The initial step often includes cyclodehydration of substituted benzofuran derivatives using cold sulfuric acid. For example, 3-(2-bromo-phenoxy)-2-butanone can yield 2,3-dimethyl-7-bromo-benzofuran through this method.
  2. Chiral Side Chain Introduction: The bromide atom at position 7 of benzofuran is converted to a chiral 1,2-ethanediol side chain via Stille cross-coupling reactions followed by enantioselective Sharpless dihydroxylation.
  3. Amine Introduction: The final step involves the introduction of an amine by protecting the primary alcohol with a bulky group and then performing mesylation followed by nucleophilic substitution with a secondary amine like diethylamine. This step results in an inversion of the chiral center.
  4. Final Deprotection: The protecting group is removed to yield the final product, R(-)-2,10,11-Trihydroxyaporphine hydrobromide .
Molecular Structure Analysis

Structure and Data

The molecular structure of R(-)-2,10,11-Trihydroxyaporphine hydrobromide can be described as follows:

  • Core Structure: It features a tetracyclic framework characteristic of aporphines.
  • Functional Groups: The presence of three hydroxyl groups at positions 2, 10, and 11 contributes to its reactivity and biological activity.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its biological interactions.

The molecular data includes:

  • Molecular Weight: Approximately 373.25 g/mol
  • Melting Point: Not extensively documented but can be inferred from related compounds .
Chemical Reactions Analysis

Reactions and Technical Details

R(-)-2,10,11-Trihydroxyaporphine hydrobromide participates in various chemical reactions that are significant for its biological activity:

  1. Enzyme Inhibition: It has been shown to inhibit dihydropteridine reductase with varying degrees of potency depending on concentration .
  2. Binding Studies: Binding assays have demonstrated its interaction with different receptors and enzymes, indicating its potential as a therapeutic agent in neurological contexts .
Mechanism of Action

Process and Data

The mechanism of action for R(-)-2,10,11-Trihydroxyaporphine hydrobromide primarily revolves around its interaction with dopaminergic pathways:

  • Dopamine Receptor Modulation: It acts as a modulator of dopamine receptors, influencing neurotransmitter release and uptake.
  • Neuroprotective Effects: Some studies suggest that it may exert neuroprotective effects through antioxidant mechanisms or by modulating pathways involved in neurodegeneration .

Experimental data indicate that it has significant effects on sleep regulation in model organisms like Drosophila melanogaster, highlighting its potential role in sleep disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

R(-)-2,10,11-Trihydroxyaporphine hydrobromide exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Stability: Stability under various pH conditions has been noted but requires further detailed studies.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm structure and purity .
Applications

Scientific Uses

R(-)-2,10,11-Trihydroxyaporphine hydrobromide has several applications in scientific research:

  • Pharmacological Research: Investigated for its potential use in treating neurological disorders due to its dopaminergic activity.
  • Biochemical Studies: Used in studies examining enzyme inhibition mechanisms and receptor binding affinities.
  • Model Organism Studies: Employed in Drosophila models to explore sleep regulation and neurotransmitter dynamics .
Introduction to R(-)-2,10,11-Trihydroxyaporphine Hydrobromide

Nomenclature and Structural Classification in Aporphine Alkaloids

R(-)-2,10,11-Trihydroxyaporphine hydrobromide (systematic IUPAC name: (6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol hydrobromide) represents a structurally complex aporphine alkaloid derivative with significant neuropharmacological properties. Its molecular formula is C₁₇H₁₇NO₃·HBr (C₁₇H₁₈BrNO₃), corresponding to a molecular weight of 364.23 g/mol [1] [4] [9]. The compound crystallizes as gray to green small crystals with moderate solubility in aqueous solutions, particularly when dissolved in oxygen-free boiled water containing 0.1% sodium metabisulfite or other antioxidants to prevent oxidation [1] [4]. Storage stability requires maintenance at 2-8°C to preserve its chemical integrity [1] [4] [9].

Structurally, this compound belongs to the aporphine alkaloid class characterized by a tetracyclic ring system formed by the fusion of two benzene rings (A and D) with a nitrogen-containing ring. The distinctive structural features include: (1) The 6aR stereochemistry essential for dopaminergic activity; (2) Three hydroxyl groups at positions 2, 10, and 11 that facilitate hydrogen bonding with biological targets; (3) An N-methyl group that influences receptor affinity profiles; and (4) A hydrobromide salt form that enhances solubility and bioavailability compared to the free base [3] [9]. This configuration creates a rigid molecular scaffold that mimics the spatial orientation of dopamine's key functional groups, enabling specific interactions with central nervous system receptors.

Table 1: Chemical Identifiers and Properties of R(-)-2,10,11-Trihydroxyaporphine Hydrobromide

PropertyValue/Description
CAS Registry Number77630-01-4
Molecular FormulaC₁₇H₁₈BrNO₃
Molecular Weight364.23 g/mol
IUPAC Name(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol; hydrobromide
AppearanceGray to green small crystals
SolubilityModerate in oxygen-free water with antioxidants
Storage Conditions2-8°C
Boiling Point540.3°C at 760 mmHg
InChI KeySJXJEAQVHBGSDL-BTQNPOSSSA-N

Historical Context and Discovery in Dopaminergic Research

The synthesis and pharmacological evaluation of R(-)-2,10,11-trihydroxyaporphine hydrobromide emerged during a period of intensive exploration into dopamine receptor pharmacology in the late 1970s and early 1980s. Pioneering work by Neumeyer and colleagues focused on modifying the apomorphine structure to elucidate structure-activity relationships governing dopaminergic efficacy [2] [8] [9]. This compound was strategically designed as a structural hybrid between apomorphine (10,11-dihydroxy substitution) and boldine (2-hydroxy substitution), incorporating both pharmacophores to investigate their combined effects on receptor interactions [2] [9].

Early research demonstrated that the 2-hydroxyl substitution reduced dopaminergic potency compared to apomorphine while conferring unique receptor subtype selectivity. In seminal receptor binding studies published in the Journal of Medicinal Chemistry (1981), the compound exhibited high-affinity binding to dopamine receptors in calf caudate nucleus preparations, with IC₅₀ values in the nanomolar range, though approximately 10-fold less potent than (-)-apomorphine itself [2] [9]. This research established the critical importance of the 6aR stereochemical configuration for dopaminergic activity, as the S-(+)-enantiomer showed substantially reduced receptor affinity [3] [9].

The compound gained particular attention when evaluated in genetically epilepsy-prone animal models. Research published in Psychopharmacology (1983) demonstrated its anticonvulsant properties in DBA/2 mice (audiogenic seizures) and Papio papio baboons (photic-induced seizures), with protection lasting 30-60 minutes post-administration at 31.25 mg/kg in mice and 1-4 hours at 5 mg/kg in baboons [8]. These findings positioned it as a valuable pharmacological tool for exploring dopamine receptor modulation in neurological disorders beyond Parkinson's disease, extending to epilepsy research.

Role in Neuropharmacology: Bridging Dopaminergic and Opioid Receptor Systems

R(-)-2,10,11-Trihydroxyaporphine hydrobromide exhibits a complex pharmacological profile spanning multiple neurotransmitter systems, positioning it as a multifunctional neuroactive ligand with particular significance in dopamine and opioid receptor research:

  • Dopaminergic Mechanisms: The compound functions as a mixed dopamine receptor agonist with differential activity at receptor subtypes. In radioreceptor binding assays using calf caudate nucleus membranes, it displays nanomolar affinity for both D1-like and D2-like receptors, though with approximately 10-fold lower potency than apomorphine [2] [9]. Its unique profile includes partial agonism at D1 receptors coupled with fuller efficacy at D2 receptors, explaining its ability to inhibit striatal adenylate cyclase activity while stimulating certain dopamine-mediated behaviors [2] [3] [9]. This differential activity was highlighted in a Drosophila melanogaster sleep study where administration significantly reduced nighttime sleep by approximately 400 minutes at 20μM and 470 minutes at 50μM, indicating potent arousal-enhancing properties mediated through dopaminergic pathways [6].

  • Enzyme Interactions: Beyond receptor binding, the compound inhibits dihydropteridine reductase (DHPR), an enzyme essential for tetrahydrobiopterin regeneration in neurotransmitter synthesis. Studies using human liver and rat striatal synaptosomes demonstrated non-competitive inhibition with Ki values ranging from 0.6 to 2.9 μM, comparable to apomorphine [9]. This inhibition occurs independently of receptor stereospecificity, as both R(-) and S(+) enantiomers exhibit similar potency, suggesting a binding site distinct from dopamine receptors. The 2-hydroxyl group enhances this inhibitory effect compared to analogs lacking this substituent [9].

  • Opioid Receptor Affinity: Structural similarities between aporphines and morphine derivatives facilitate interactions with opioid receptors. The compound binds to the μ-opioid receptor (MOR) as an agonist, triggering neurotransmitter release (dopamine, serotonin, norepinephrine) and producing downstream effects including analgesia and respiratory depression in preclinical models [7]. This dual activity positions it as a valuable probe for studying cross-talk between dopaminergic and opioid systems in pain modulation, reward pathways, and substance abuse disorders.

Table 2: Neuropharmacological Profile of R(-)-2,10,11-Trihydroxyaporphine Hydrobromide

Target SystemInteractionBiological ConsequenceResearch Significance
D1-like Dopamine ReceptorsPartial agonist (moderate affinity)Moderate stimulation of adenylate cyclaseElucidates structural requirements for D1 efficacy
D2-like Dopamine ReceptorsAgonist (high affinity)Inhibition of adenylate cyclase; behavioral activationTool for D2-specific signaling pathways
μ-Opioid Receptors (MOR)Agonist activityAnalgesia; neurotransmitter release modulationStudies of dopamine-opioid system interactions
Dihydropteridine ReductaseNon-competitive inhibitor (Ki 0.6-2.9 μM)Reduced tetrahydrobiopterin regenerationProbe for catecholamine synthesis regulation
Vesicular Monoamine TransportIndirect modulation via dopamine releaseAltered presynaptic monoamine storageSleep/wake regulation studies [6]

The compound's ability to bridge dopaminergic and opioid systems provides unique insights into neurotransmitter crosstalk in basal ganglia circuits, limbic areas, and cortical regions. Research demonstrates its utility in mapping receptor heteromerization (e.g., D2-MOR complexes) and understanding integrated signaling in disorders ranging from Parkinson's disease to addiction [7]. Furthermore, its anticorvulsant efficacy in animal models suggests therapeutic potential that extends beyond traditional dopaminergic indications [8].

Properties

CAS Number

77630-01-4

Product Name

R(-)-2,10,11-Trihydroxyaporphine hybrobromide

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol;hydrobromide

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

InChI

InChI=1S/C17H17NO3.BrH/c1-18-5-4-10-6-11(19)8-12-15(10)13(18)7-9-2-3-14(20)17(21)16(9)12;/h2-3,6,8,13,19-21H,4-5,7H2,1H3;1H/t13-;/m1./s1

InChI Key

SJXJEAQVHBGSDL-BTQNPOSSSA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.